One method involves using 3-amino-4-carboxylic acid as the starting material, followed by cyclization with chloroacetyl chloride to yield 2-chloro-1-methyl-1H-benzimidazole-5-carboxylic acid. This intermediate is then converted to its corresponding acid chloride using oxalyl chloride. Finally, condensation with 3-(pyridin-2-yl)propanoate yields the desired product [].
Another synthetic route utilizes 4-methylamino-3-nitrobenzoic acid as the starting material. The synthesis involves several steps including reduction, acylation, and condensation reactions to obtain 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, which can be further modified to yield the target compound [].
The presence of a pyridine ring and an amide group suggests its potential to form hydrogen bonds, influencing intermolecular interactions and crystal packing [, , , ].
The amine and amide functionalities also present sites for potential derivatization, explaining its use as a building block in synthesizing diverse compounds [, , , ].
Crystal structure analysis of related compounds with similar core structures, like the copper(II) complex with 3-amino-N-(pyridin-2-ylmethyl)propanamide [] and ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate [], reveals the influence of substituents and intermolecular interactions on their solid-state arrangement.
N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides, incorporating the 3-aminopyridine motif, demonstrate fungicidal activity, highlighting the potential for bioactivity within this class of compounds [].
The synthesis of (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide, a potent glycogen synthase kinase-3β inhibitor, exemplifies the use of similar structural motifs in developing therapeutic agents [].
Several papers describe the synthesis and biological evaluation of compounds containing the 3-aminopyridine core structure for their anticancer [, ], antiallergic [], and anti-inflammatory [] activities.
Compounds like (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide, exhibit their effects through the inhibition of specific enzymes, such as glycogen synthase kinase-3β [].
Other derivatives showcase their biological activity through interactions with specific receptors, such as the α4β2-nicotinic acetylcholine receptor [] or by interfering with cellular pathways like the WNT/β-catenin pathway [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: